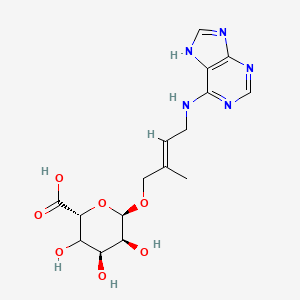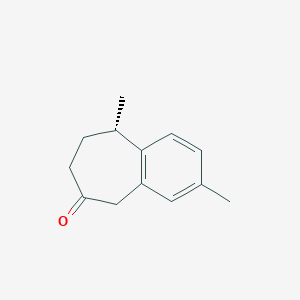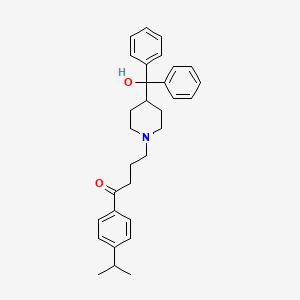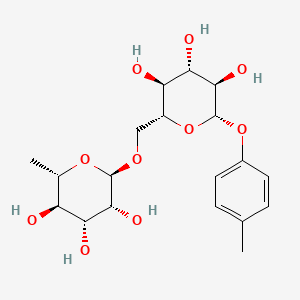
p-Cresol Rutinoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Cresol Rutinoside is a glycoside compound formed by the conjugation of p-Cresol (4-methylphenol) with the disaccharide rutinoside. This compound is part of the phenolic glycosides family and is known for its presence in various plant-based materials. It is often studied for its potential biological activities and its role in plant defense mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Cresol Rutinoside typically involves the glycosylation of p-Cresol with rutinoside. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosidases or glycosyltransferases, which facilitate the transfer of the sugar moiety to p-Cresol under mild conditions . Chemical synthesis may involve the use of activated sugar donors and catalysts to promote the glycosylation reaction .
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using biotechnological approaches. This includes the use of microbial fermentation or plant cell cultures to produce the compound in larger quantities. The process involves optimizing the growth conditions and the expression of specific enzymes that catalyze the formation of this compound .
化学反応の分析
Types of Reactions
p-Cresol Rutinoside can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in p-Cresol can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
p-Cresol Rutinoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its role in plant defense mechanisms and its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of natural preservatives and flavoring agents
作用機序
The mechanism of action of p-Cresol Rutinoside involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant activity. Additionally, the glycosidic moiety can interact with specific receptors or enzymes, modulating biological pathways. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Similar Compounds
p-Cresol: The parent compound, known for its antimicrobial and antioxidant properties.
Guaiacol Rutinoside: Another phenolic glycoside with similar antioxidant activities.
Syringol Rutinoside: Known for its presence in smoke-tainted wines and its sensory properties
Uniqueness
p-Cresol Rutinoside is unique due to its specific glycosidic linkage and the presence of the rutinoside moiety. This structural feature imparts distinct biological activities and stability compared to other phenolic glycosides. Its unique properties make it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C19H28O10 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O10/c1-8-3-5-10(6-4-8)28-19-17(25)15(23)13(21)11(29-19)7-26-18-16(24)14(22)12(20)9(2)27-18/h3-6,9,11-25H,7H2,1-2H3/t9-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
InChIキー |
ASTRDUUKZATKHP-VZOUQOBNSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)
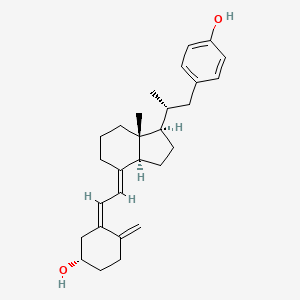
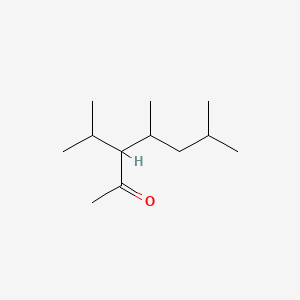
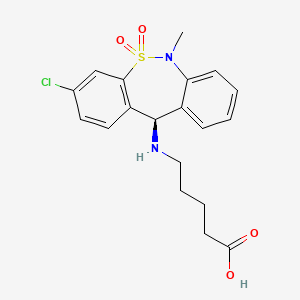
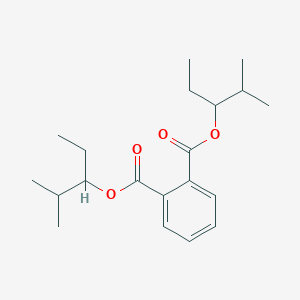
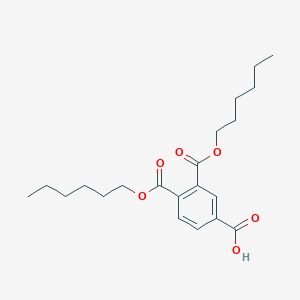
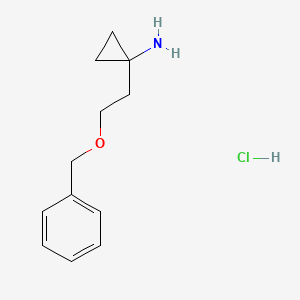
![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
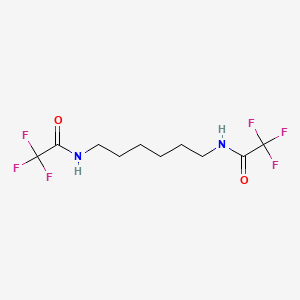
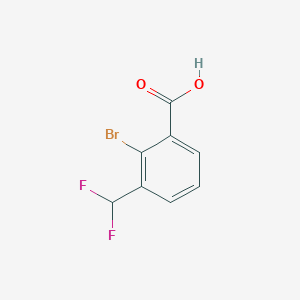
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
